molecular formula C13H12ClN3 B1474818 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine CAS No. 1962539-38-3

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine

Cat. No.: B1474818
CAS No.: 1962539-38-3
M. Wt: 245.71 g/mol
InChI Key: VVEKTKKCISONIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the combination of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indene ring, which is a fused cyclopentane and benzene ring, with a chlorine atom attached .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine have been extensively studied. These compounds are synthesized through various methods, including nucleophilic substitution and cyclization reactions, to obtain stable compounds with potential biological activities. The structural confirmation of these derivatives employs techniques such as NMR, IR, MS, and single crystal X-ray diffraction, indicating the comprehensive approach taken to understand their chemical properties (Schmidt, 2002; Chen & Shi, 2008).

Biological Activity

The biological activities of these derivatives have been a significant focus of research. Some compounds exhibit moderate to weak fungicidal and insecticidal activities, highlighting the potential for development into agricultural chemicals. Furthermore, certain derivatives show promise as antifungal agents, with studies revealing their effectiveness against various types of fungi, including Aspergillus terreus and Aspergillus niger. This suggests a potential for these compounds to be developed into new antifungal medications or agricultural fungicides (Chen & Shi, 2008; Jafar et al., 2017).

Antimicrobial and Antitumor Activities

Further studies have been conducted on the antimicrobial and antitumor activities of related compounds. These studies have synthesized novel derivatives through various chemical reactions and evaluated their biological activities against a range of bacterial and fungal strains, as well as cancer cell lines. The results indicate that certain derivatives possess significant antibacterial and antifungal activities, as well as potential antitumor properties, which could be explored further for therapeutic applications (Mittal et al., 2011; Gao et al., 2015).

Future Directions

While specific future directions for “6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine” are not mentioned in the literature, indole derivatives, which share a similar structure, have been suggested to have diverse biological activities and immense potential for exploration for new therapeutic possibilities .

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-7-13(16-8-15-12)17-11-5-9-3-1-2-4-10(9)6-11/h1-4,7-8,11H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKTKKCISONIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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